N-(furan-2-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(furan-2-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multi-step reactions that include condensation, alkylation, and cyclization steps. For example, derivatives of 1,2,4-triazole, a related heterocyclic compound, have been synthesized through stages that may share similarities with the synthesis of the target compound. These processes often involve the use of specific reagents and catalysts under controlled conditions to ensure the formation of the desired product with high purity and yield (Chalenko et al., 2019).
Molecular Structure Analysis
The molecular structure of complex organic compounds like N-(furan-2-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These analyses provide detailed insights into the compound's geometric configuration, bond lengths, angles, and overall three-dimensional structure, which are critical for understanding its reactivity and interactions with biological targets (Dyachenko et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of N-(furan-2-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is influenced by its functional groups and molecular structure. It may undergo reactions typical of acetamides, such as hydrolysis, and its thioacetamide moiety could participate in nucleophilic substitution reactions. Additionally, the presence of furan and pyridine rings may enable electrophilic substitution reactions under specific conditions. Understanding these chemical properties is essential for exploring the compound's potential applications and for developing synthetic routes to analogs with modified biological activities (Horishny et al., 2021).
Physical Properties Analysis
The physical properties of N-(furan-2-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, such as melting point, boiling point, solubility, and crystalline structure, are crucial for its characterization and application. These properties can influence the compound's stability, formulation, and delivery in potential pharmaceutical applications. Research into similar compounds suggests that variations in the substituents and core structure can significantly affect these physical properties, highlighting the importance of thorough characterization in the development of new compounds (El-Essawy & Rady, 2011).
Chemical Properties Analysis
The chemical properties of N-(furan-2-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, including acidity/basicity, reactivity towards different chemical agents, and stability under various conditions, are fundamental for predicting its behavior in chemical reactions and in biological systems. These properties are determined by the compound's functional groups and overall molecular structure. Research on similar compounds provides a basis for understanding how structural features influence chemical behavior, which is critical for designing compounds with desired reactivity and stability profiles (Mazurov et al., 2012).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c26-19(23-12-16-4-3-11-28-16)14-29-20-17-5-1-2-6-18(17)25(21(27)24-20)13-15-7-9-22-10-8-15/h3-4,7-11H,1-2,5-6,12-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWWNQUOAMCLKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide |
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